
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as SA4503, is a synthetic compound that belongs to the piperidine class of compounds. It was first synthesized in the early 1990s and has since been the subject of various scientific research studies due to its potential therapeutic applications. SA4503 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders.
作用机制
The exact mechanism of action of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various tissues throughout the body, including the brain. It has been shown to play a role in various physiological processes such as pain perception, memory, and mood regulation. N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to bind to the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a role in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is that it has been shown to have relatively low toxicity in animal studies. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is that its exact mechanism of action is not fully understood. This makes it difficult to predict its potential therapeutic applications and to develop targeted treatments.
未来方向
There are various future directions for the study of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One potential direction is to further investigate its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential use as an anti-inflammatory agent for the treatment of arthritis. Additionally, further studies are needed to fully understand its mechanism of action and to develop targeted treatments.
合成方法
The synthesis of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid with 2-phenylethylamine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through various methods such as column chromatography or recrystallization.
科学研究应用
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been the subject of various scientific research studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-(2-phenylethyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-13-19-14-7-6-10-16(19)17(20)18-12-11-15-8-4-3-5-9-15/h1,3-5,8-9,16H,6-7,10-14H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOHNKVRSLTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)
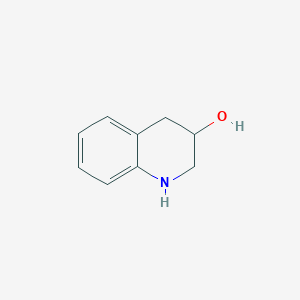
![[2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone](/img/structure/B2432054.png)
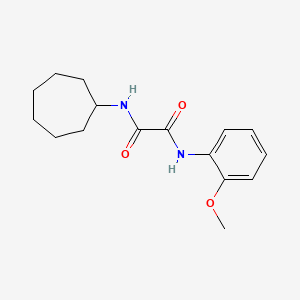
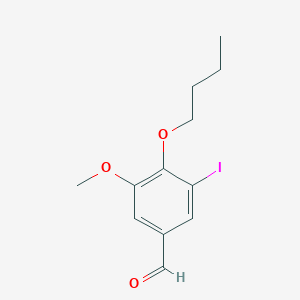

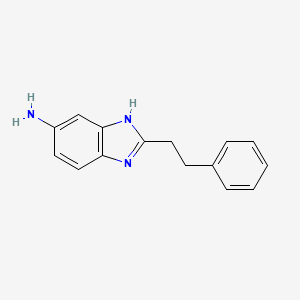
![7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2432061.png)
![3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2432065.png)
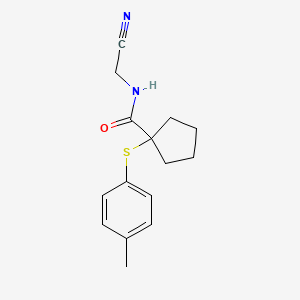

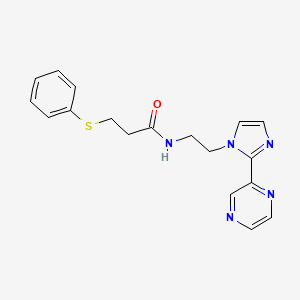
![N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/no-structure.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2432074.png)